![molecular formula C17H17NO3 B1427478 {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid CAS No. 1375069-21-8](/img/structure/B1427478.png)
{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid
Overview
Description
{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid is an organic compound with the molecular formula C17H17NO3 and a molecular weight of 283.33 g/mol . This compound is characterized by the presence of an ethylcarbamoyl group attached to a biphenyl structure, which is further connected to an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid typically involves the following steps:
Formation of the Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a Suzuki coupling reaction between a halogenated phenyl derivative and a boronic acid derivative.
Introduction of the Ethylcarbamoyl Group: The ethylcarbamoyl group is introduced through a nucleophilic substitution reaction using ethyl isocyanate.
Acetic Acid Moiety Addition:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Pharmacological Research
{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response. In vitro studies have shown its ability to reduce prostaglandin synthesis, thereby alleviating inflammation .
- Analgesic Effects : It has been noted for its analgesic properties, providing pain relief without significant central nervous system side effects. This makes it a candidate for developing safer pain management therapies .
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit viral replication, particularly in the context of HIV-1. Structure-activity relationship (SAR) studies indicate that modifications to the phenyl rings can significantly enhance antiviral potency .
Biochemical Assays
The compound serves as a probe in biochemical assays to study enzyme-substrate interactions. Its ability to form hydrogen bonds with active sites allows researchers to investigate the mechanisms of enzyme action and inhibition .
Synthetic Chemistry
In synthetic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its biphenyl structure facilitates various coupling reactions, such as Suzuki coupling and nucleophilic substitutions, making it valuable for creating diverse chemical entities .
Case Study 1: Anti-inflammatory Mechanism
A study focusing on the anti-inflammatory properties of this compound demonstrated that it effectively reduced inflammation markers in vitro. The compound was found to inhibit COX-2 activity significantly, leading to decreased production of pro-inflammatory mediators .
Case Study 2: Antiviral Efficacy
Research investigating the antiviral potential of this compound revealed that certain derivatives exhibited potent activity against HIV-1. The SAR analysis indicated that specific modifications could enhance efficacy, paving the way for developing new antiviral agents based on this scaffold .
Comparison with Related Compounds
Compound Name | Structure | Key Activity |
---|---|---|
{4-[3-(Methylcarbamoyl)phenyl]phenyl}acetic acid | Similar structure with methyl group | Moderate anti-inflammatory |
{4-[3-(Propylcarbamoyl)phenyl]phenyl}acetic acid | Similar structure with propyl group | Reduced analgesic effect |
{4-[3-(Butylcarbamoyl)phenyl]phenyl}acetic acid | Similar structure with butyl group | Enhanced hydrophobicity |
The unique ethylcarbamoyl group in this compound contributes to its distinct pharmacological profile compared to its methyl, propyl, and butyl analogs, providing a balance between hydrophobicity and steric hindrance necessary for biological activity .
Mechanism of Action
The mechanism of action of {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylcarbamoyl group can form hydrogen bonds with active sites, while the biphenyl structure provides hydrophobic interactions, enhancing binding affinity. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- {4-[3-(Methylcarbamoyl)phenyl]phenyl}acetic acid
- {4-[3-(Propylcarbamoyl)phenyl]phenyl}acetic acid
- {4-[3-(Butylcarbamoyl)phenyl]phenyl}acetic acid
Uniqueness
{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid is unique due to its specific ethylcarbamoyl group, which provides distinct chemical and biological properties compared to its methyl, propyl, and butyl analogs. The ethyl group offers a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications .
Biological Activity
{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an ethylcarbamoyl group attached to a phenyl ring, which in turn is substituted with another phenyl acetic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 372.42 g/mol.
Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes and receptors. The compound has been studied for its effects on:
- Cyclooxygenase Enzymes : It shows potential as a selective inhibitor of COX-2, which is involved in inflammatory processes. In vitro studies have demonstrated its ability to reduce prostaglandin synthesis, thereby alleviating inflammation .
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit viral replication, particularly in the context of HIV-1. The structure-activity relationship indicates that modifications to the phenyl rings can significantly enhance or diminish antiviral potency .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be linked to its structural components. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl rings enhances activity against COX-2, while bulky groups may hinder binding affinity .
- Positioning of Functional Groups : The orientation and type of substituents on the aromatic rings can affect both the potency and selectivity of the compound towards its biological targets. For instance, para-substituted phenyl groups generally confer higher activity compared to ortho or meta substitutions .
Case Studies and Experimental Findings
Several experimental studies have evaluated the biological activity of this compound:
- Inhibition Studies : In vitro assays demonstrated that this compound inhibited COX-2 with an IC50 value in the low micromolar range, indicating significant anti-inflammatory potential. Comparative studies with known COX inhibitors showed similar or superior efficacy .
- Antiviral Efficacy : A study focused on HIV-1 revealed that certain derivatives exhibited promising antiviral activity, with EC50 values suggesting effective inhibition of viral replication at nanomolar concentrations. The most active derivatives were those with specific substitutions that enhanced binding to viral proteins .
- Toxicity Assessments : Toxicological evaluations indicated that while the compound shows potent biological activity, it also exhibits dose-dependent cytotoxicity in certain cell lines, necessitating further refinement for therapeutic applications .
Data Summary
The following table summarizes key findings related to the biological activity and structure-activity relationships of this compound:
Activity Type | Target | IC50/EC50 (µM) | Remarks |
---|---|---|---|
COX-2 Inhibition | COX-2 Enzyme | 0.017 | Selective inhibition; anti-inflammatory potential |
Antiviral Activity | HIV-1 | 3.30 | Significant inhibition; structure-dependent |
Cytotoxicity | Various Cell Lines | Varies | Dose-dependent toxicity observed |
Properties
IUPAC Name |
2-[4-[3-(ethylcarbamoyl)phenyl]phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-18-17(21)15-5-3-4-14(11-15)13-8-6-12(7-9-13)10-16(19)20/h3-9,11H,2,10H2,1H3,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZVHTQLNZVOFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743002 | |
Record name | [3'-(Ethylcarbamoyl)[1,1'-biphenyl]-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-21-8 | |
Record name | [1,1′-Biphenyl]-4-acetic acid, 3′-[(ethylamino)carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3'-(Ethylcarbamoyl)[1,1'-biphenyl]-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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